molecular formula C12H19N5 B11756235 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11756235
M. Wt: 233.31 g/mol
InChI Key: OUJADYXNWUGJSC-UHFFFAOYSA-N
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Description

The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a bis-pyrazole methylamine derivative characterized by two pyrazole rings substituted with methyl groups at the 1,3- and 1,5-positions, respectively. The methylene amine linker bridges these heterocyclic moieties, forming a flexible yet sterically hindered structure. Key properties include:

  • Molecular formula: C₁₄H₁₉N₃ (varies slightly depending on substituents) .
  • Molecular weight: ~245.33–251.28 g/mol .
  • Purity: Typically ≥95% (CAS 1006473-46-6) .

This compound is synthesized via alkylation of pyrazole precursors followed by reductive amination or coupling reactions, as seen in analogous pyrazole-based amines (e.g., and ). Its structural motifs are common in medicinal chemistry, particularly in targeting kinases or modulating autophagy pathways .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-9-12(8-16(3)15-9)6-13-5-11-7-14-17(4)10(11)2/h7-8,13H,5-6H2,1-4H3

InChI Key

OUJADYXNWUGJSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with 1,5-dimethyl-4-formylpyrazole in the presence of an amine source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Substituent Variations on the Amine Group

The amine linker’s substituents significantly influence electronic properties and biological activity. Examples include:

Compound Name Substituents Molecular Weight Key Features/Activity Reference
Target Compound (1,3-dimethyl), (1,5-dimethyl) 245.33 High purity (95%), flexible linker
[(2,5-Difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine 2,5-difluorophenyl 251.28 Enhanced lipophilicity
[(2-Methoxyphenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine 2-methoxyphenyl 275.35 Electron-donating group
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Benzamide - Antiproliferative (mTORC1 inhibition)

Key Observations :

  • Methoxy groups introduce electron-donating effects, which may stabilize charge-transfer interactions in biological targets .

Pyrazole Ring Modifications

Variations in pyrazole substitution patterns alter steric and electronic profiles:

Compound Name Pyrazole Substitution Molecular Weight Synthesis Route Reference
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine oxalate 3,5-dimethyl - Reductive amination + salt formation
[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine 1-methyl 182.27 Alkylation + coupling
N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Triazole hybrid - Heterocyclic coupling

Key Observations :

  • Hybrid structures (e.g., triazole-pyrimidine) show distinct reactivity profiles, highlighting the versatility of pyrazole cores in drug design .

Physicochemical Properties

  • Solubility : Fluorinated derivatives (e.g., 2,5-difluorophenyl) are less polar than methoxy-substituted analogues, impacting bioavailability .
  • Stability : Methyl groups on pyrazole rings enhance metabolic stability compared to unsubstituted analogues .

Biological Activity

The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a hybrid molecule featuring two distinct pyrazole moieties. Pyrazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C11H16N4
Molecular Weight 216.27 g/mol
IUPAC Name This compound

The biological activity of pyrazole derivatives often involves interactions with various molecular targets. The presence of methyl groups in the pyrazole rings enhances lipophilicity and membrane permeability, facilitating cellular uptake. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds displayed activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • A derivative with structural similarities showed an IC50 value of 5.13 µM against C6 glioma cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
  • Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells by arresting the cell cycle at various phases .

Anti-inflammatory Properties

Pyrazole compounds are also investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which is crucial for conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives, including those analogous to this compound. The results indicated that certain modifications led to enhanced anticancer activity against various cell lines, including breast and lung cancer cells. The most effective compounds were noted to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that specific structural features significantly influenced the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design.

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